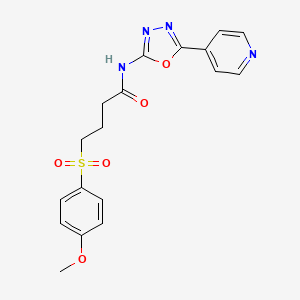
N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and materials science. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant to the synthesis and analysis of N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide.
Synthesis Analysis
The synthesis of unsymmetrically substituted N-aryl oxalamides, as described in the first paper, involves a cascade thioamidation/cyclocondensation and hydrolysis reaction starting from 2,2'-biphenyldiamines, 2-chloroacetic acid derivatives, elemental sulfur, and water . This method is efficient and metal-free, which could be advantageous for the synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, as it may share similar structural features with the N-aryl oxalamides described.
Molecular Structure Analysis
The molecular structure of N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide would likely exhibit characteristics similar to those of the N-aryl oxalamides and N-(2-phenethyl)cinnamides mentioned in the papers . These compounds contain aromatic rings and amide linkages, which are common structural motifs in organic chemistry and are known to influence the chemical behavior and interaction of the molecules.
Chemical Reactions Analysis
The chemical reactivity of N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide would be influenced by its functional groups. The presence of an amide linkage suggests that it could undergo reactions typical of carboxylic acid derivatives, such as nucleophilic acyl substitution. The aromatic rings may also participate in electrophilic aromatic substitution reactions, especially in the presence of activating or deactivating substituents like the chloro and methyl groups .
Physical and Chemical Properties Analysis
The solubility of related compounds, such as 2-chloro-N-(4-methylphenyl)propanamide, has been studied in various solvent mixtures using the polythermal method . These studies provide valuable information on how temperature and solvent composition affect the solubility of similar amide compounds. It can be inferred that N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide would also exhibit solubility that varies with temperature and solvent composition, which is crucial for its practical application and formulation.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
- A study developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a new rearrangement sequence that is high yielding and operationally simple. This method provides a new formula for synthesizing anthranilic acid derivatives and oxalamides, suggesting its utility in creating complex molecules like the queried compound (Mamedov et al., 2016).
Potential Therapeutic Agents
- Research on celecoxib derivatives, which share structural features with the queried compound, evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings indicate the potential of oxalamide derivatives in developing therapeutic agents (Küçükgüzel et al., 2013).
Materials Science and Coordination Chemistry
- The synthesis and characterization of multinuclear copper(ii) complexes via fused oxamato/oxamidato ligands highlight the application of oxamide derivatives in materials science, particularly in promoting antiferromagnetic exchange interaction, which could be relevant to the study of magnetic materials (Weheabby et al., 2018).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-15-7-8-17(13-18(15)22)24-21(27)20(26)23-9-10-25-11-12-28-19(14-25)16-5-3-2-4-6-16/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLMFUGZWKEXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)


![2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2542848.png)
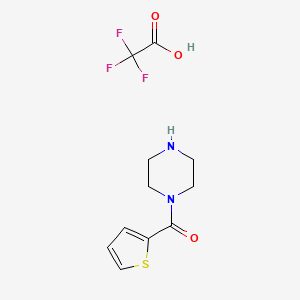
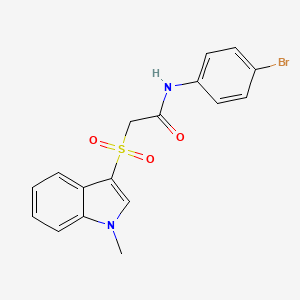
![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2542852.png)
![1-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2542854.png)
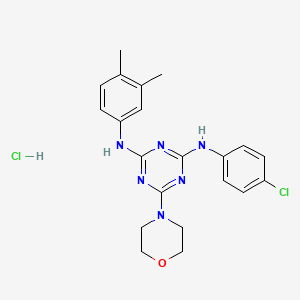
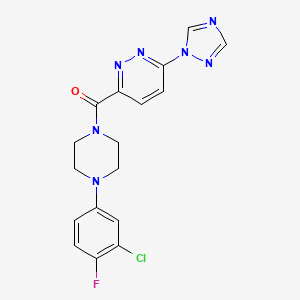
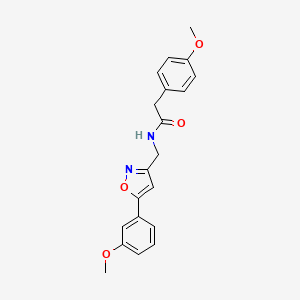
![2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2542861.png)
![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2542862.png)
